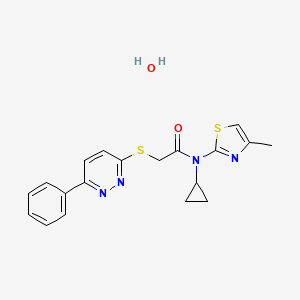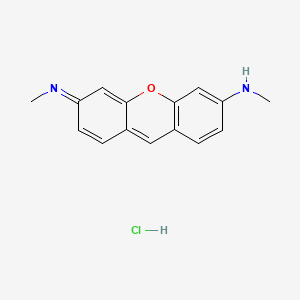
Acridine Red 3B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine Red is a synthetic dye belonging to the acridine family, known for its vibrant red color. It is primarily used in biological staining and fluorescence microscopy due to its ability to bind nucleic acids and emit fluorescence. Acridine Red has applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acridine Red can be synthesized through the condensation of 2,7-diaminofluorene with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride. The reaction typically occurs at elevated temperatures, around 180-200°C, to facilitate the formation of the acridine ring structure.
Industrial Production Methods: In industrial settings, the production of Acridine Red involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Acridine Red undergoes various chemical reactions, including:
Oxidation: Acridine Red can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert Acridine Red to its leuco form, which is colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Leuco Acridine Red.
Substitution: Various substituted acridine derivatives with altered chemical and physical properties.
Applications De Recherche Scientifique
Acridine Red has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy to stain nucleic acids, aiding in the visualization of cellular structures.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized as a dye in textile and leather industries for its bright and stable coloration.
Mécanisme D'action
Acridine Red exerts its effects primarily through intercalation with nucleic acids. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription. This intercalation mechanism is also responsible for its fluorescence properties, making it a valuable tool in microscopy and imaging.
Comparaison Avec Des Composés Similaires
Acridine Red is compared with other acridine derivatives and similar dyes:
Acridine Orange: Another acridine dye used for nucleic acid staining but emits green fluorescence.
Proflavine: An acridine derivative with antimicrobial properties, used in wound dressings.
Amsacrine: A chemotherapeutic agent that intercalates with DNA and inhibits topoisomerase II.
Uniqueness: Acridine Red is unique due to its specific red fluorescence emission, making it particularly useful in applications where differentiation from other fluorescent dyes is required. Its ability to bind nucleic acids and its potential anticancer properties further distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C15H15ClN2O |
|---|---|
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
N-methyl-6-methyliminoxanthen-3-amine;hydrochloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H |
Clé InChI |
IVHDZUFNZLETBM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)



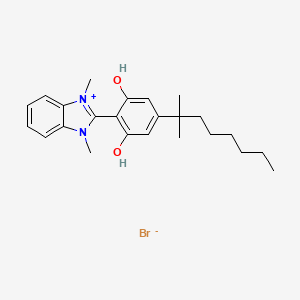
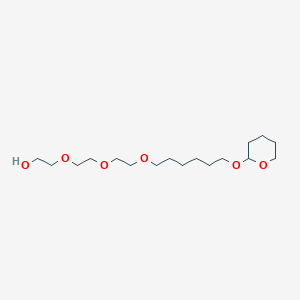
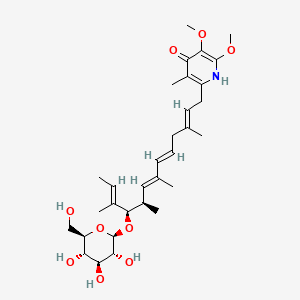
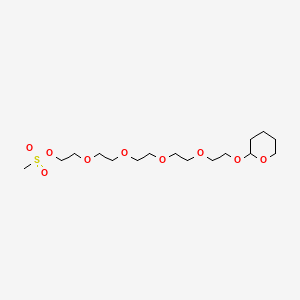

![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
![2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester](/img/structure/B11931198.png)
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
